

A Comparative Analysis of "Drug Liking" Between Benzhydrocodone and Hydrocodone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzhydrocodone

Cat. No.: B10817641

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the "drug liking" and abuse potential of **benzhydrocodone**, a prodrug of hydrocodone, and hydrocodone itself. The information is compiled from clinical trial data and pharmacological studies to assist researchers and drug development professionals in understanding the abuse-deterrent properties of **benzhydrocodone**.

Executive Summary

Benzhydrocodone is a chemical entity that links hydrocodone to benzoic acid, rendering it pharmacologically inactive until it is metabolized in the gastrointestinal tract.^{[1][2]} This prodrug mechanism is designed to reduce the potential for abuse via non-oral routes, such as intranasal insufflation.^[1] Clinical studies demonstrate that when administered intranasally, **benzhydrocodone** leads to a slower onset of action, lower peak plasma concentrations of hydrocodone, and consequently, lower "drug liking" scores compared to equimolar doses of hydrocodone bitartrate.^{[3][4][5]} These findings suggest that the molecular structure of **benzhydrocodone** may inherently deter abuse by routes that bypass first-pass metabolism.^[2]^[3]

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacokinetic and pharmacodynamic data from a single-center, randomized, double-blind, crossover study comparing intranasal administration of

benzhydrocodone active pharmaceutical ingredient (API) to hydrocodone bitartrate (HB) API in healthy, non-dependent, recreational opioid users.[3][4]

Table 1: Pharmacokinetic Parameters of Hydrocodone After Intranasal Administration[3][6]

Parameter	Benzhydrocodone API (13.34 mg)	Hydrocodone Bitartrate API (15.0 mg)	% Difference	p-value
Cmax (ng/mL)	Lower	Higher	36.0% lower for Benzhydrocodone	< 0.0001
Tmax (median, hours)	1.75	0.5	Delayed by >1 hour for Benzhydrocodone	N/A
AUClast (ng·h/mL)	Lower	Higher	20.3% lower for Benzhydrocodone	< 0.0001
AUCinf (ng·h/mL)	Lower	Higher	19.5% lower for Benzhydrocodone	< 0.0001
Abuse Quotient (Cmax/Tmax)	17.0	31.9	47% lower for Benzhydrocodone	N/A

Table 2: "Drug Liking" and Other Abuse Potential Measures[3][6][7]

Parameter	Benzhydrocodone API	Hydrocodone Bitartrate API	% Difference	p-value
Maximal "Drug Liking" (Emax) on 100-point VAS	67.4	73.2	Significantly lower for Benzhydrocodone	0.004
"Drug Liking" VAS at early time points (up to 2 hours)	Lower	Higher	Significantly lower for Benzhydrocodone	≤ 0.0079
Subjects with ≥30% reduction in "Drug Liking" Emax	45%	N/A	N/A	N/A
Ease of Insufflation VAS (higher score = more difficult)	78.7	65.6	More difficult for Benzhydrocodone	0.0004

Experimental Protocols

Human Abuse Potential Study Methodology

The primary data cited in this guide is from a single-center, randomized, double-blind, two-way crossover study designed to evaluate the intranasal pharmacokinetics and abuse potential of **benzhydrocodone** compared to hydrocodone bitartrate.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Study Population: The study enrolled healthy, adult (18-55 years), non-dependent, recreational opioid users with a history of intranasal drug abuse.[\[4\]](#)[\[8\]](#) A naloxone challenge was performed to confirm the absence of physical opioid dependence.[\[6\]](#)

Study Design: Participants were randomized to receive single intranasal doses of 13.34 mg of **benzhydrocodone** API and 15.0 mg of hydrocodone bitartrate API, which are molar-equivalent doses of hydrocodone.[\[3\]](#)[\[4\]](#) A washout period of at least 72 hours separated the two treatment periods.[\[6\]](#)

Data Collection:

- Pharmacokinetic Sampling: Blood samples were collected at regular intervals to determine the plasma concentrations of hydrocodone.[3][4]
- "Drug Liking" Assessment: "Drug Liking" was assessed using a 100-point bipolar Visual Analog Scale (VAS) at specified time points throughout the dosing interval.[3][4] The scale ranged from 0 ("strong disliking") to 100 ("strong liking"), with 50 representing a neutral effect.[3]
- Other Subjective Measures: Other subjective effects, such as "Overall Drug Liking" and "Take Drug Again," were also assessed using VAS.[8] Nasal irritation was also evaluated.[4][8]

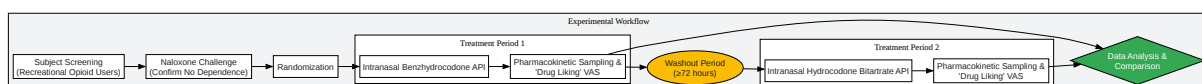
Statistical Analysis: Pharmacokinetic parameters and "Drug Liking" scores were compared between the two treatment groups using appropriate statistical methods, such as linear mixed-effects models.[8]

Visualizations

Benzhydrocodone Metabolism and Opioid Receptor Signaling

Caption: Metabolic activation of **benzhydrocodone** and subsequent opioid receptor signaling.

Experimental Workflow for Human Abuse Potential Study



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzhydrocodone - Wikipedia [en.wikipedia.org]
- 2. Benzhydrocodone | C₂₅H₂₅NO₄ | CID 49836084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Abuse Potential of Benzhydrocodone, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Abuse Potential of Benzhydrocodone, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zevra.com [zevra.com]
- 7. A Review of the Opioid Analgesic Benzhydrocodone-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of "Drug Liking" Between Benzhydrocodone and Hydrocodone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10817641#a-comparative-study-of-drug-liking-between-benzhydrocodone-and-hydrocodone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com